Sarmentoic acid

Description

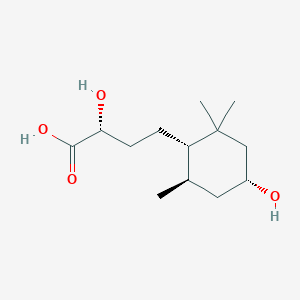

Sarmentoic acid is a megastigmane-type compound first isolated from the whole plant of Sedum sarmentosum in 2007 . It belongs to the megastigmane family, characterized by a 13-membered carbon skeleton with oxygen-containing functional groups. The compound was identified alongside Sarmentol A and six novel megastigmane glycosides (Sedumosides A1–D), using advanced spectroscopic techniques and modified Mosher’s method to establish its absolute stereochemistry .

Properties

Molecular Formula |

C13H24O4 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

(2R)-2-hydroxy-4-[(1S,4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexyl]butanoic acid |

InChI |

InChI=1S/C13H24O4/c1-8-6-9(14)7-13(2,3)10(8)4-5-11(15)12(16)17/h8-11,14-15H,4-7H2,1-3H3,(H,16,17)/t8-,9-,10+,11-/m1/s1 |

InChI Key |

HJEKFWBWYCIINK-CHWFTXMASA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](CC([C@H]1CC[C@H](C(=O)O)O)(C)C)O |

Canonical SMILES |

CC1CC(CC(C1CCC(C(=O)O)O)(C)C)O |

Synonyms |

sarmentoic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Insights :

- Functional Groups : this compound’s carboxylic acid group distinguishes it from Sarmentol A (ketone/hydroxyl) and glycosides like Grasshopper ketone 3-O-primveroside (sugar-linked hydroxyl) .

- Skeleton Diversity: Unlike triterpenoids (e.g., Tormentic acid), this compound’s megastigmane skeleton is smaller and less rigid, influencing its solubility and metabolic interactions .

Pharmacological Properties

- This compound: Limited direct data exist, but related megastigmanes from Sedum sarmentosum exhibit anti-obesity effects in murine models by reducing oxidative stress and lipid accumulation .

- Tormentic Acid: Well-documented anti-inflammatory and hepatoprotective effects due to triterpenoid backbone, contrasting with this compound’s smaller structure .

Drug Design Relevance

- Megastigmanes: Their moderate molecular weight (~250–400 Da) enhances bioavailability compared to bulkier triterpenoids like Tormentic acid (~500 Da) .

- Glycosides (e.g., Sedumosides) : Sugar moieties improve water solubility but may reduce membrane permeability .

Challenges in Comparative Studies

- Data Gaps : Detailed pharmacokinetic or mechanistic studies on this compound are sparse compared to Tormentic acid, which has extensive literature .

- Structural Complexity : Absolute stereochemistry determination (e.g., via Mosher’s method) is critical for bioactivity but often underreported in analogs .

Q & A

Q. What strategies improve the reliability of computational models predicting this compound’s molecular interactions?

- Methodological Answer : Combine docking simulations (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Calibrate models against experimental data to reduce false positives .

Q. How should researchers address reproducibility challenges in this compound synthesis?

- Methodological Answer : Document reaction conditions exhaustively (e.g., temperature, catalyst load, solvent ratios) and use design of experiments (DoE) to optimize yield. Share raw data and spectra in supplementary materials to enable peer validation. Cross-reference synthetic protocols with existing literature to identify deviations .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data in this compound studies?

- Methodological Answer : Apply probit analysis or benchmark dose (BMD) modeling to estimate LD₅₀/LC₅₀ values. Use mixed-effects models to account for inter-individual variability in animal studies. Pair toxicity data with histopathological assessments to contextualize statistical outliers .

Data Interpretation and Reporting

Q. How can researchers reconcile contradictory findings in this compound’s mechanism of action across studies?

- Methodological Answer : Perform pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify context-dependent mechanisms. Use CRISPR-based gene editing to knock out putative targets and validate functional relevance. Report negative results transparently to avoid publication bias .

Q. What frameworks ensure ethical reporting of this compound’s preclinical efficacy?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, detailing sample size justification, randomization, and blinding. Disclose conflicts of interest and funding sources. Use standardized units (e.g., μM for IC₅₀ values) to enhance cross-study comparability .

Tables: Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.